1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine
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Overview
Description
1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzoyl group and a phenyl group. Its unique structure lends itself to a variety of chemical reactions and applications, making it a subject of interest in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine typically involves the reaction of 2,3-dimethoxybenzoic acid with piperazine and phenyl derivatives. One common method involves the conversion of 2,3-dimethoxybenzoic acid to its corresponding acyl chloride using reagents such as thionyl chloride. The acyl chloride is then reacted with 4-phenylpiperazine in the presence of a base like triethylamine to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the benzoyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and bacterial infections.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells . The antibacterial activity is believed to result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth.
Comparison with Similar Compounds
1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine can be compared with other similar compounds, such as:
1-(2,3-Dimethoxybenzoyl)-4-(3-phenylpropyl)piperazine: This compound has a similar structure but with a different phenyl substitution, which may result in different chemical and biological properties.
2,3-Dimethoxybenzoyl chloride: This compound is a precursor in the synthesis of this compound and shares some chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-10-6-9-16(18(17)24-2)19(22)21-13-11-20(12-14-21)15-7-4-3-5-8-15/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQQAWCBSZGQHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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